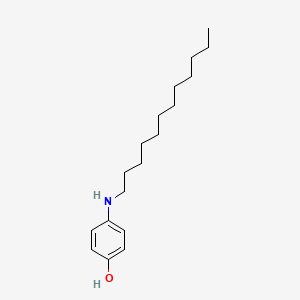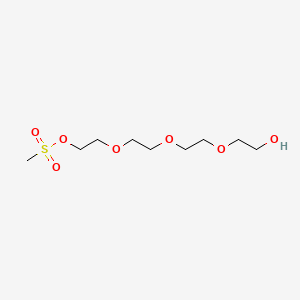
11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Descripción general
Descripción
“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as “2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate” and has the molecular formula C9H20O7S . It is also referred to as PEG5-Ms . The molecular weight of this compound is 272.32 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)OCCOCCOCCOCCO .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . The topological polar surface area is 99.7 Ų . The exact mass and monoisotopic mass of the compound are 272.09297415 g/mol .
Aplicaciones Científicas De Investigación
Application Summary
“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is a type of sulfone compound that has been synthesized and studied for its antifungal properties . These compounds have shown good antifungal activities against eight kinds of plant pathogenic fungi .
Methods of Application
The inhibitory effects of these synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied using the mycelial growth rate method . Two fungi, F. oxysporum and C. mandshurica, which are typical fungi often occurring in the Chinese agro-ecosystem, were chosen for fungicide screening .
Results and Outcomes
Some of these compounds showed superiority over the commercial fungicide hymexazol . Specifically, compounds 5d, 5e, 5f, and 5i showed prominent activity against B. cinerea, with determined EC50 values of 5.21 μg/mL, 8.25 µg/mL, 8.03 µg/mL, and 21.00 µg/mL, respectively . This suggests that sulfone derivatives such as 5d containing a 1,3,4-oxadiazole moiety can be used as possible lead compounds for the development of potential agrochemicals .
Chemical Biology
Application Summary
“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as Amino-dPEG 4-OH . It is a type of dPEG spacer , which is a discrete chain of polyethylene glycol (PEG) units . These spacers are used in chemical biology for a variety of applications, including drug delivery, protein modification, and bioconjugation .
Methods of Application
The Amino-dPEG 4-OH reagent contains a terminal primary amine and a terminal hydroxyl (alcohol) group separated by a single molecular weight dPEG spacer . This allows it to be used as a cross-linking reagent, reacting with carboxyl groups .
Results and Outcomes
The use of Amino-dPEG 4-OH and similar compounds can improve the solubility, stability, and bioavailability of drugs and other bioactive molecules . They can also reduce immunogenicity and increase the half-life of proteins and peptides .
Propiedades
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKREPSOVRTYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402451 | |
| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate | |
CAS RN |
65883-12-7 | |
| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
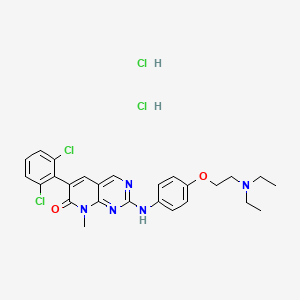
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
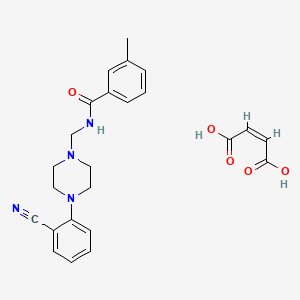
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)
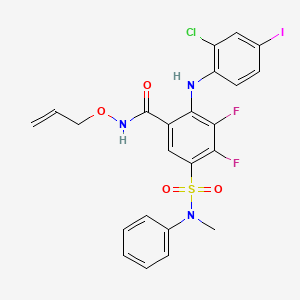
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
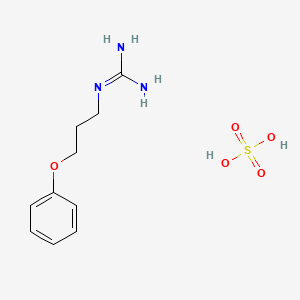
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)
